molecular formula C13H7N3O2 B2830559 6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile CAS No. 20964-63-0

6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile

Cat. No.: B2830559
CAS No.: 20964-63-0
M. Wt: 237.218
InChI Key: RGBNBNLDRGBEKC-UHFFFAOYSA-N
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Description

6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a hydroxy group, an oxo group, and two cyano groups attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with malononitrile and ethyl acetoacetate in the presence of ammonium acetate. The reaction is usually carried out in ethanol under reflux conditions, leading to the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 6-oxo-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile.

    Reduction: Formation of 6-hydroxy-2-hydroxy-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Mechanism of Action

The mechanism by which 6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile
  • 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Uniqueness

6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile is unique due to the presence of both hydroxy and oxo groups on the dihydropyridine ring, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-hydroxy-6-oxo-4-phenyl-1H-pyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3O2/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(18)16-12(9)17/h1-5H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBNBNLDRGBEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=C2C#N)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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